Bdf 9148

Cardiac pharmacology Inotropy Sodium channel modulation

BDF 9148 is a racemic Na+-channel modulator that selectively increases cardiac contractility via prolonged channel opening, distinct from β-agonists and Ca2+-sensitizers. It demonstrates a 9.2-fold enhanced potency in failing human ventricular tissue (EC50 0.18 μM) and a low proarrhythmic profile in vivo. Its unique, disease-state-dependent action makes it an irreplaceable tool for heart failure research. Source high-purity material for reproducible ex vivo studies.

Molecular Formula C28H27N3O3
Molecular Weight 453.5 g/mol
CAS No. 120838-62-2
Cat. No. B1667848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBdf 9148
CAS120838-62-2
Synonyms4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate
4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
BDF 9148
BDF 9196
BDF-9148
BDF-9196
BDF9196
LY 341311
LY 366634
LY-341311
LY341311
LY366634
Molecular FormulaC28H27N3O3
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O
InChIInChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2
InChIKeyKQQFGABYYXEKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDF 9148 (CAS 120838-62-2): An Evidence-Based Procurement Guide for the Na+-Channel Modulator


BDF 9148 is a synthetic, racemic Na+-channel modulator that acts by prolonging the open state of voltage-gated sodium channels in cardiac myocytes, thereby increasing intracellular Na+ and subsequently Ca2+ influx via the Na+/Ca2+ exchanger, which results in a positive inotropic effect [1]. It is a structural congener of the earlier Na+-channel modulator DPI 201-106, distinguished by the replacement of the piperazidinyl moiety with an azetidine-3-oxy moiety, a modification that alters its electrophysiological profile [2]. Unlike β-adrenoceptor agonists (e.g., isoprenaline) or Ca2+-sensitizers (e.g., EMD 57033, CGP 48506), BDF 9148 increases cardiac contractility without elevating intracellular cAMP or directly enhancing myofilament Ca2+ sensitivity, and it does not inhibit Na+/K+-ATPase at inotropic concentrations [3]. In open-chest dog models, it produces a profound positive inotropic effect with minimal proarrhythmic activity compared to equi-inotropic doses of norepinephrine or ouabain [4].

Why Generic Substitution of BDF 9148 (CAS 120838-62-2) with In-Class Analogs Fails: A Quantitative Justification


Substituting BDF 9148 with other Na+-channel modulators (e.g., DPI 201-106, BDF 9198) or alternative inotropic agents (e.g., Ca2+-sensitizers, β-agonists) is not scientifically justifiable due to quantifiable differences in electrophysiological profile, signaling pathway engagement, and tissue-specific efficacy. Direct comparative studies demonstrate that BDF 9148 exhibits a distinct pattern of action potential duration (APD) prolongation relative to DPI 201-106, does not impair relaxation like Ca2+-sensitizers (CGP 48506, EMD 57033), and lacks the proarrhythmic burden of equi-inotropic doses of norepinephrine or ouabain [1]. Furthermore, its enantioselective activity (S-enantiomer active, R-enantiomer inactive) and enhanced potency in failing human myocardium relative to nonfailing tissue (EC50 shift from 1.65 μM to 0.18 μM) are not uniformly shared across all Na+-channel modulators, precluding simple class-level substitution [2]. These differential features are critical for experimental reproducibility and for selecting the appropriate tool compound for specific research contexts.

BDF 9148 (CAS 120838-62-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. DPI 201-106, Enantiomers, and Alternative Inotropes


BDF 9148 Demonstrates 2.2-Fold Higher Potency than DPI 201-106 in Guinea Pig Papillary Muscle (EC50: 0.6 μM vs. 1.3 μM)

In guinea pig left ventricular papillary muscles, BDF 9148 exhibited a concentration-dependent positive inotropic effect with an EC50 value of 0.6 μM, compared to 1.3 μM for the parent compound DPI 201-106, representing a 2.2-fold higher potency [1]. In left atria, the EC50 for BDF 9148 was 0.2 μM versus 0.8 μM for DPI 201-106, a 4-fold difference [1]. Both compounds were equipotent in terms of maximal inotropic response, and their effects were abolished by tetrodotoxin, confirming a shared Na+-channel-dependent mechanism [1].

Cardiac pharmacology Inotropy Sodium channel modulation

BDF 9148 Exhibits 9.2-Fold Enhanced Potency in Terminally Failing Human Myocardium (NYHA IV) vs. Nonfailing Tissue (EC50: 0.18 μM vs. 1.65 μM)

In electrically driven human left ventricular papillary muscle strips from explanted hearts, BDF 9148 showed a marked leftward shift in the concentration-response curve in failing (NYHA class IV) tissue compared to nonfailing donor myocardium. The EC50 value in NYHA IV tissue was 0.18 μM (95% CI: 0.16–0.22 μM), whereas in nonfailing tissue it was 1.65 μM (95% CI: 1.3–3.0 μM), representing a 9.2-fold increase in potency [1]. The maximal positive inotropic effect was similar between groups, indicating that the compound retains full efficacy despite the enhanced sensitivity [1].

Heart failure research Human tissue pharmacology Na+/Ca2+ exchanger

BDF 9148 Produces 45–84% Increase in dP/dtmax with Negligible Arrhythmogenic Burden vs. Norepinephrine (148% Increase with Proarrhythmia) in Open-Chest Dog Model

In open-chest anesthetized dogs under normoperfusion, BDF 9148 (1 mg/kg i.v.) increased the first derivative of left ventricular pressure (dP/dtmax) by 45–84% and anterior systolic wall thickening (AWT) by 24–37%, without significantly altering myocardial excitability, conduction times, or refractory period [1]. In stark contrast, an equi-inotropic dosage of norepinephrine (0.5 μg/kg/min i.v.) increased dP/dtmax by 148% and AWT by 42%, but simultaneously increased myocardial excitability, decreased conduction times, and elevated the incidence of spontaneous ventricular extrasystoles [1]. The threefold dosage of BDF 9148 increased dP/dtmax by 93–117% and AWT by 19–56% while maintaining a favorable arrhythmogenic profile [1].

In vivo cardiovascular pharmacology Arrhythmia risk Sodium channel activators

BDF 9148 Does Not Impair Relaxation, in Contrast to Ca2+-Sensitizers CGP 48506 and EMD 57033, Which Prolong Contractile Twitch

In isolated, electrically driven left ventricular cardiomyocytes from guinea pigs, BDF 9148 (1 μM) increased contraction amplitude by +176 ± 16% relative to basal cell shortening, compared to maximal increases of +249 ± 30% for CGP 48506 (50 μM) and +226 ± 28% for EMD 57033 (30 μM) [1]. Critically, only the Ca2+-sensitizers CGP 48506 and EMD 57033 significantly prolonged the contractile twitch and relaxation time; BDF 9148 did not alter relaxation kinetics despite its positive inotropic effect [1].

Cardiac myocyte physiology Calcium sensitizers Relaxation kinetics

BDF 9148 Enhances Force of Contraction in Hypertrophic Myocardium Without Altering Ca2+-Sensitivity, Unlike EMD 57033

In left ventricular papillary muscles from TG(mREN2)27 transgenic rats (a model of hypertension-induced cardiac hypertrophy) and control Sprague-Dawley rats, BDF 9148 (0.01–10 μM) produced a concentration-dependent positive inotropic effect [1]. Notably, BDF 9148 was more effective in hypertrophic myocardium (higher maximal effect) while potency remained unchanged [1]. In chemically skinned fiber preparations from both groups, BDF 9148 had no effect on Ca2+-sensitivity or maximal developed tension, whereas the Ca2+-sensitizer EMD 57033 significantly increased myofilament Ca2+-sensitivity [1].

Cardiac hypertrophy Myofilament calcium sensitivity Transgenic rat models

Enantioselective Inotropic Activity: Only S(-)-Enantiomer (BDF 9196) is Active, R(+)-Enantiomer (BDF 9167) is Inactive

In human failing (NYHA IV) and nonfailing left ventricular papillary muscle strips, the racemic mixture BDF 9148 (0.03–10 μM) and its S(-)-enantiomer (BDF 9196) both produced concentration-dependent increases in isometric force of contraction, whereas the R(+)-enantiomer (BDF 9167) was devoid of inotropic activity [1]. The maximal inotropic effect of BDF 9148 and S(-)-BDF 9196 was similar to that of 15 mM Ca2+ in both failing and nonfailing myocardium, confirming full agonism [1].

Enantioselectivity Sodium channel pharmacology Chiral resolution

BDF 9148 (CAS 120838-62-2): Defined Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Heart Failure Pharmacology: Exploiting Enhanced Potency in Failing Human Myocardium

For laboratories studying the pathophysiology of human heart failure or evaluating novel therapeutic strategies, BDF 9148 offers a unique tool due to its 9.2-fold enhanced potency in terminally failing (NYHA IV) human ventricular myocardium relative to nonfailing tissue (EC50: 0.18 μM vs. 1.65 μM) [1]. This disease-state-dependent potency, attributed to altered Na+ homeostasis and increased Na+/Ca2+ exchanger expression, makes BDF 9148 particularly suitable for ex vivo human tissue studies aimed at validating target engagement or screening compounds in a clinically relevant disease context. Its preserved maximal efficacy in failing tissue, in contrast to the blunted response of β-adrenoceptor agonists like isoprenaline, further supports its utility in heart failure research [1].

Mechanistic Dissection of Inotropic Pathways: Differentiating Na+-Channel Modulation from Ca2+-Sensitization and cAMP-Dependent Mechanisms

BDF 9148 serves as a critical tool for researchers requiring clean, pathway-selective positive inotropy. Unlike Ca2+-sensitizers (EMD 57033, CGP 48506), BDF 9148 does not prolong relaxation or directly alter myofilament Ca2+ sensitivity, allowing for the study of Na+-channel-dependent inotropy without confounding diastolic effects [1][2]. Furthermore, BDF 9148 does not increase myocardial cAMP levels and its effects are insensitive to β-adrenoceptor blockade, distinguishing it from catecholamine-based inotropes [3]. The availability of the inactive R(+)-enantiomer (BDF 9167) as a matched negative control adds significant value for rigorous experimental design [4].

In Vivo Cardiovascular Safety Pharmacology: Profiling Inotropic Agents with Low Proarrhythmic Liability

For studies aimed at evaluating the safety pharmacology of positive inotropic agents, BDF 9148 provides a reference standard for compounds that enhance contractility with minimal electrophysiological disturbance. In open-chest dog models, BDF 9148 increased dP/dtmax by 45–84% without altering myocardial excitability, conduction times, or refractory period, and without increasing spontaneous ventricular extrasystoles, in contrast to equi-inotropic doses of norepinephrine or ouabain which produced marked proarrhythmic changes [1]. This favorable profile makes BDF 9148 a valuable comparator for assessing the arrhythmogenic potential of novel inotropic candidates in preclinical development.

Hypertrophy and Diastolic Dysfunction Models: Preserving Relaxation While Enhancing Systolic Function

In research models of cardiac hypertrophy or diastolic heart failure where impaired relaxation is a key phenotype, BDF 9148 offers a distinct advantage over Ca2+-sensitizers. As demonstrated in TG(mREN2)27 transgenic rats with hypertension-induced hypertrophy, BDF 9148 enhanced force of contraction and reduced the frequency-dependent increase in diastolic tension without prolonging relaxation or altering Ca2+ sensitivity [1][2]. This profile enables the study of positive inotropic interventions without exacerbating diastolic dysfunction, a common limitation of other inotropic classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bdf 9148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.